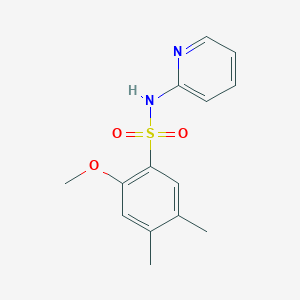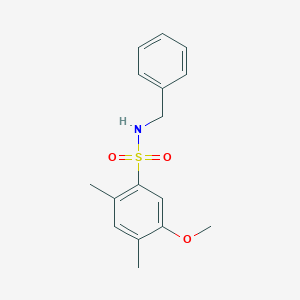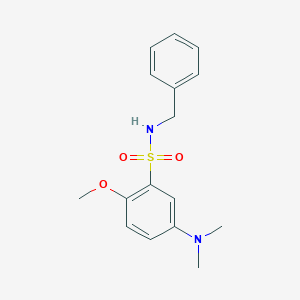
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
Mecanismo De Acción
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Métodos De Síntesis
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. The synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and high levels of expertise.
Aplicaciones Científicas De Investigación
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Propiedades
Nombre del producto |
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C20H22N2O3S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
Clave InChI |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canónico |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)










